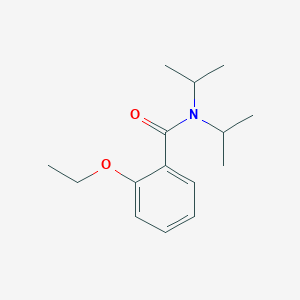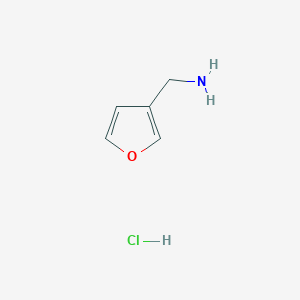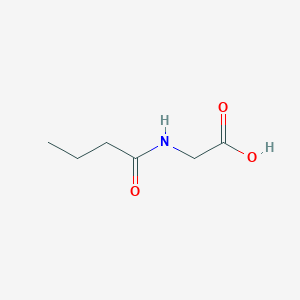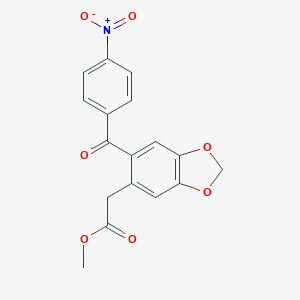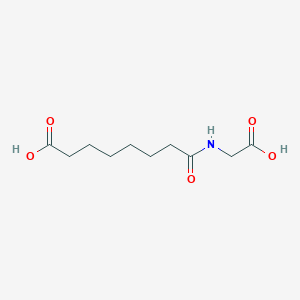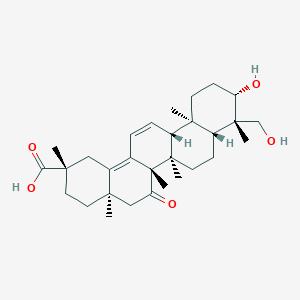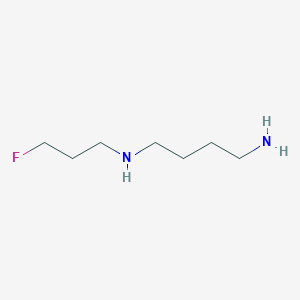
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, also known as MX, is a synthetic compound that is widely used in various fields of scientific research. It is an organic halogen compound that contains a furanone ring and two chlorine atoms. MX has been the subject of numerous studies due to its unique properties and potential applications in different fields.
Wirkmechanismus
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a potent electrophile that can react with various biological molecules, including DNA, proteins, and lipids. The mechanism of action of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone involves the formation of covalent adducts with biological molecules, which can lead to cellular damage and dysfunction. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is known to induce oxidative stress and DNA damage, which can trigger a cascade of cellular responses, including apoptosis and inflammation.
Biochemische Und Physiologische Effekte
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects on different organisms. In animal studies, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone exposure has been associated with liver and kidney damage, as well as reproductive and developmental toxicity. In vitro studies have shown that 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can induce DNA damage and oxidative stress in human cells. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been shown to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a useful tool for studying various biological processes, including DNA damage and repair mechanisms, mutagenesis, and carcinogenesis. It is a relatively stable compound that can be easily synthesized in a laboratory setting. However, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is also a potent mutagenic and carcinogenic agent that can pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. One potential area of research is the development of new drugs based on the structure of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have potential anticancer properties, and further studies could lead to the development of new cancer treatments. Additionally, research could focus on the environmental impact of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone and its potential role in the formation of disinfection byproducts in water treatment processes. Further studies could also investigate the potential health effects of long-term exposure to 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in humans and animals.
Synthesemethoden
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can be synthesized by the reaction of chloral hydrate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. The synthesis of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been extensively studied for its potential applications in different fields of scientific research. It has been used as a model compound for studying the formation of disinfection byproducts in water treatment processes. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been used as a mutagenic agent in genetic studies and as a tool for studying DNA damage and repair mechanisms. Additionally, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been used in the development of new drugs and as a potential anticancer agent.
Eigenschaften
CAS-Nummer |
125974-08-5 |
|---|---|
Produktname |
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone |
Molekularformel |
C5H4Cl2O3 |
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
4-chloro-3-(chloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-2-3(7)5(9)10-4(2)8/h4,8H,1H2 |
InChI-Schlüssel |
WDEQLMYIIXBHTJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
Kanonische SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
Synonyme |
3-CCMHF 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone CMCF cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




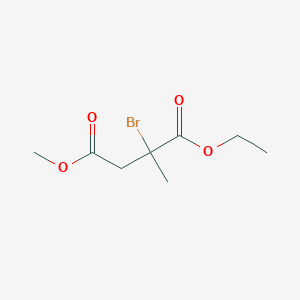
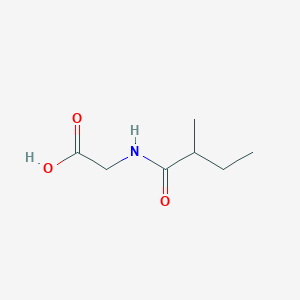
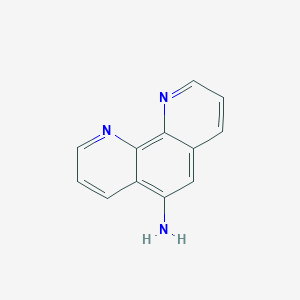
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
